molecular formula C23H18BrN3O2S B4972954 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate

1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate

Numéro de catalogue B4972954
Poids moléculaire: 480.4 g/mol
Clé InChI: FPJMYSCHJWPSEO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate, also known as BRD3711, is a small-molecule inhibitor that has shown potential in various scientific research applications.

Mécanisme D'action

1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate binds to the acetyl-lysine recognition site of the bromodomain of BRD4, preventing its interaction with acetylated histones and transcription factors. This leads to the inhibition of BRD4-mediated transcriptional activation and the suppression of oncogenic gene expression. 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has also been shown to induce the degradation of BRD4 protein, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has been shown to exhibit potent anti-cancer activity in various preclinical models, including leukemia, lymphoma, and solid tumors. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has been shown to improve cardiac function in animal models of heart failure by reducing fibrosis and inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate is a highly selective and potent inhibitor of BRD4, making it a valuable tool for studying the role of BRD4 in various biological processes. Its high potency also allows for the use of lower concentrations, minimizing off-target effects. However, its limited solubility and stability in aqueous solutions may pose challenges for some experiments. In addition, its anti-cancer activity may limit its use in certain studies where cancer cells are not the focus.

Orientations Futures

For research include the investigation of its efficacy in combination with other cancer therapies, the identification of biomarkers for patient selection, and the development of more potent and selective BRD4 inhibitors. In addition, the role of BRD4 in various physiological and pathological processes, including inflammation and cardiovascular diseases, warrants further investigation.

Méthodes De Synthèse

1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate can be synthesized through a multi-step process that involves the reaction of 4-bromobenzaldehyde with ethyl cyanoacetate, followed by cyclization with ammonia and subsequent reaction with diphenylthiocarbamoyl chloride. The final product is obtained through recrystallization and purification. The synthesis process has been optimized to yield high purity and yield of 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate.

Applications De Recherche Scientifique

1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has been shown to be a potent inhibitor of bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extraterminal (BET) protein family. BRD4 plays a critical role in the regulation of gene expression, and its dysregulation has been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases. 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has been shown to selectively inhibit BRD4 activity, leading to the suppression of oncogenic transcriptional programs and the induction of apoptosis in cancer cells.

Propriétés

IUPAC Name

[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diphenylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O2S/c24-16-11-13-19(14-12-16)27-21(28)15-20(22(27)29)30-23(25-17-7-3-1-4-8-17)26-18-9-5-2-6-10-18/h1-14,20H,15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJMYSCHJWPSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SC(=NC3=CC=CC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diphenylcarbamimidothioate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.